molecular formula C13H15N5O3 B10909770 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B10909770
M. Wt: 289.29 g/mol
InChI Key: WLNCPPNQUCBZBQ-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(3-METHYL-2-PYRIDYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(3-METHYL-2-PYRIDYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the nitro-substituted pyrazole with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Pyridine Substitution: The final step involves the substitution of the acetamide group with a pyridine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(3-METHYL-2-PYRIDYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(3-METHYL-2-PYRIDYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(3-METHYL-2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-(3-METHYL-2-PYRIDYL)ACETAMIDE: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE: Contains a pyridine ring without the methyl group, which may affect its reactivity and interactions.

Uniqueness

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(3-METHYL-2-PYRIDYL)ACETAMIDE is unique due to the presence of both nitro and methyl groups on the pyrazole ring, as well as the specific substitution pattern on the pyridine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C13H15N5O3/c1-8-5-4-6-14-13(8)15-11(19)7-17-10(3)12(18(20)21)9(2)16-17/h4-6H,7H2,1-3H3,(H,14,15,19)

InChI Key

WLNCPPNQUCBZBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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